molecular formula C17H22BFN2O3 B1485866 1-(2-Fluoro-6-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1604036-97-6

1-(2-Fluoro-6-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1485866
CAS No.: 1604036-97-6
M. Wt: 332.2 g/mol
InChI Key: LSMYSHKEFADSGD-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole-based boronic ester derivative characterized by a 2-fluoro-6-methoxybenzyl substituent at the N1-position and a pinacol boronate group at the C4-position. This compound (Ref: 10-F696870) is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl conjugates for pharmaceutical and agrochemical applications . Its molecular formula is C₁₉H₂₃BFN₂O₃, with a molecular weight of 375.21 g/mol.

Properties

IUPAC Name

1-[(2-fluoro-6-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BFN2O3/c1-16(2)17(3,4)24-18(23-16)12-9-20-21(10-12)11-13-14(19)7-6-8-15(13)22-5/h6-10H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMYSHKEFADSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoro-6-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H18BFO3 and a molecular weight of 252.09 g/mol. The structure features a pyrazole ring substituted with a fluorinated methoxybenzyl group and a boronate moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies highlight:

  • In vitro studies : The compound demonstrated cytotoxic effects against breast and lung cancer cell lines (MCF-7 and A549) with IC50 values comparable to established chemotherapeutics .
  • Mechanism of action : It is hypothesized that the compound may inhibit key signaling pathways involved in cancer progression, including the PI3K/Akt pathway .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. The target compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate antibacterial properties .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been recognized for their anti-inflammatory capabilities:

  • In vivo studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .
  • Comparison with standards : The anti-inflammatory activity was compared to standard drugs like diclofenac, showing promising results in reducing paw edema in rat models .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Cancer Treatment :
    • A study involving MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability after 48 hours (p < 0.05). Apoptotic markers increased significantly compared to untreated controls .
  • Case Study on Antimicrobial Efficacy :
    • In another study assessing the antimicrobial effects against Staphylococcus aureus, the compound was effective at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents (N1/C4) Molecular Formula Key Properties/Applications Evidence Source
Target Compound N1: 2-Fluoro-6-methoxybenzyl; C4: Boronic ester C₁₉H₂₃BFN₂O₃ Cross-coupling precursor; kinase inhibitor candidate
1-(3,4-Difluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole N1: 3,4-Difluorobenzyl C₁₈H₁₉B₂F₂N₂O₂ Enhanced lipophilicity; antiviral research
1-(4-Fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole N1: 4-Fluorobenzyl C₁₈H₂₀BFN₂O₂ Intermediate for GLUT1 inhibitors
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole N1: 2,3-Difluorobenzyl; C3/C5: Methyl C₁₈H₂₃BF₂N₂O₂ Increased steric hindrance; metabolic stability
1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole N1: 3-Fluoro-4-methylbenzyl C₁₇H₂₂BFN₂O₂ Improved solubility; anticancer screening
1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole N1: 2-Phenoxyethyl C₁₈H₂₄BN₂O₃ Flexible linker for drug conjugates

Structural and Electronic Analysis

  • Substituent Effects :
    • The 2-fluoro-6-methoxybenzyl group in the target compound introduces ortho-fluorine and para-methoxy substituents, creating a unique electronic profile. The fluorine atom withdraws electrons, enhancing the boron center's electrophilicity for cross-coupling, while the methoxy group donates electrons, balancing reactivity .
    • In contrast, 3,4-difluorobenzyl analogs (e.g., ) exhibit higher lipophilicity (logP ~3.2 vs. 2.8 for the target) due to additional fluorine atoms, favoring blood-brain barrier penetration in CNS-targeted therapies.
    • Methyl-substituted pyrazoles (e.g., ) show reduced solubility in aqueous media but improved metabolic stability due to steric shielding of the boronic ester.

Reactivity in Cross-Coupling

  • The target compound’s boronic ester reacts efficiently with aryl/heteroaryl halides (e.g., 5-bromo-6-(3-hydroxypyrrolidin-1-yl)-nicotinamide in ) under Pd catalysis.
  • Electron-Withdrawing Groups : Fluorine substituents (e.g., in ) accelerate coupling rates by polarizing the boron-oxygen bond, whereas methoxy groups (target) may slow reactivity slightly but improve regioselectivity .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

This approach leverages the stability and reactivity of pyrazole-4-boronic acid pinacol esters as intermediates.

Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Pyrazole-4-boronic acid pinacol ester is a common starting material or intermediate.
  • It can be synthesized by direct borylation of pyrazole derivatives or by conversion of pyrazole-4-boronic acid with pinacol under dehydrating conditions.
  • Literature reports a synthesis method of pyrazole-4-pinacolato diboron using trimethylbenzene as a stable solvent to reduce side reactions, facilitating easier purification and scalability for industrial production.

Introduction of the 2-Fluoro-6-methoxybenzyl Group at N-1 Position

  • The N-1 substitution is generally achieved by alkylation of the pyrazole nitrogen with a suitable benzyl halide derivative.
  • For this compound, the alkylating agent is 2-fluoro-6-methoxybenzyl chloride or bromide.
  • The reaction is typically performed under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • The reaction temperature is controlled to optimize yield and minimize side reactions.

Representative Synthetic Procedure

Step Reagents & Conditions Description
1 Pyrazole-4-boronic acid pinacol ester + 2-fluoro-6-methoxybenzyl chloride Alkylation under basic conditions (K2CO3 or NaH), solvent DMF or acetonitrile, temperature 0–60 °C
2 Reaction work-up Extraction with organic solvents, washing, drying
3 Purification Column chromatography or recrystallization to isolate the pure product

This method yields the target compound with good selectivity and purity, suitable for further applications in medicinal chemistry.

Alternative Approaches and Considerations

  • Protection of the pyrazole nitrogen may be employed if regioselectivity is an issue.
  • The boronate ester group is sensitive to hydrolysis; hence, anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended during synthesis and storage.
  • Some protocols use palladium-catalyzed borylation of halogenated pyrazoles to introduce the boronate ester after N-alkylation, depending on the availability of starting materials.

Data Table: Key Parameters in Preparation

Parameter Typical Condition/Value Notes
Alkylating agent 2-Fluoro-6-methoxybenzyl chloride or bromide Commercially available or synthesized
Base Potassium carbonate (K2CO3) or sodium hydride (NaH) K2CO3 preferred for mild conditions
Solvent DMF, acetonitrile, or DMSO Polar aprotic solvents enhance reactivity
Temperature 0 to 60 °C Controlled to avoid decomposition
Reaction time 4–24 hours Monitored by TLC or HPLC
Purification method Column chromatography or recrystallization To obtain high purity
Yield 60–85% (reported in literature for similar compounds) Depends on substrate purity and conditions
Storage Under inert atmosphere, -20 °C To prevent boronate ester hydrolysis

Research Findings and Industrial Relevance

  • The pinacol boronate ester functionality in pyrazole derivatives is crucial for cross-coupling reactions, enabling the synthesis of diverse bioactive molecules.
  • The presence of fluoro and methoxy groups on the benzyl moiety modulates biological activity, making the compound a valuable intermediate in drug discovery.
  • Improved synthetic methods focus on reducing side reactions, enhancing yields, and enabling scale-up for pharmaceutical manufacturing.
  • The use of stable solvents like trimethylbenzene during borylation steps has been shown to minimize by-products and simplify purification.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Fluoro-6-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative route involves:

Borylation : Reacting a halogenated pyrazole precursor (e.g., 4-bromo-1H-pyrazole) with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12–24 hours .

Functionalization : Introducing the 2-fluoro-6-methoxybenzyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
Key optimization parameters include inert atmosphere (N₂/Ar), stoichiometric control of boronic ester, and purification via column chromatography (silica gel, hexane/EtOAc eluent).

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by fluorine coupling). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 387.18) .
  • IR : B-O stretching vibrations (~1350 cm⁻¹) and C-F stretches (~1220 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for diverse aryl partners?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with SPhos/XPhos ligands to enhance reactivity with electron-deficient aryl halides .
  • Solvent/Base Optimization : Use DME/H₂O (4:1) with K₃PO₄ for polar substrates; Cs₂CO₃ in dioxane for sterically hindered partners .
  • Yield Improvement : Monitor reaction progress via TLC; employ microwave-assisted heating (100°C, 30 min) for rapid coupling .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Methodological Answer :
  • Crystal Growth : Slow vapor diffusion (hexane into CHCl₃) at 4°C improves crystal quality.
  • Data Collection : Use synchrotron radiation for weakly diffracting crystals.
  • Structure Refinement : Address disorder in the dioxaborolane ring using restraints (DFIX/ISOR in SHELXL) .

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer :
  • Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate purity via HPLC (>95%) .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for solvent effects (DMSO tolerance <0.1% in cellular assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-6-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-6-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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